molecular formula C21H26N2O2 B8627935 2-[4-(2-methoxyphenyl)piperidin-1-yl]-N-(m-tolyl)acetamide CAS No. 630116-48-2

2-[4-(2-methoxyphenyl)piperidin-1-yl]-N-(m-tolyl)acetamide

Cat. No.: B8627935
CAS No.: 630116-48-2
M. Wt: 338.4 g/mol
InChI Key: WNDADDXKRMDNSK-UHFFFAOYSA-N
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Description

2-[4-(2-methoxyphenyl)piperidin-1-yl]-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

630116-48-2

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H26N2O2/c1-16-6-5-7-18(14-16)22-21(24)15-23-12-10-17(11-13-23)19-8-3-4-9-20(19)25-2/h3-9,14,17H,10-13,15H2,1-2H3,(H,22,24)

InChI Key

WNDADDXKRMDNSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=C3OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(2-Methoxyphenyl)piperidine (200 mg, 1 mmol), the product from Example 1A (228 mg, 1 mmol) and N,N-diisopropylethylamine (0.185 mL, 1.1 mmol) in toluene (8 mL) were stirred at 60° C. for 18 hours. The reaction mixture was poured into water (30 mL) and extracted with ethyl acetate (30 mL). The organic layer was washed with brine (2×30 mL), dried over MgSO4, filtered and the filtrate concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (elution with dichloromethane:methanol, 9.5:0.5) to provide the title compound 177 mg (52.3%). 1H NMR (300 MHz, DMSO-d6) δ 1.71 (m, 4H), 2.28 (m, 5H), 2.89 (m, 1H), 2.96 (m, 2H), 3.13 (s, 2H), 3.78 (s, 3H), 6.91 (m, 3H), 7.20 (m, 3H), 7.45 (m, 2H), 8.69 (s, 1H); MS (DCI/NH3) m/e 339 (M+H)+. Anal. calcd for C21H26N2O2: C, 74.52; H, 7.74; N, 8.28. Found: C, 74.23, H, 7.71, N, 8.26.
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
0.185 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
52.3%

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